5-LOX Inhibition: Inactivity vs. Licofelone
When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM, 1-(3H-pyrrolizin-5-yl)ethanone displayed no significant activity [1]. This stands in stark contrast to the 6,7-diaryl-2,3-dihydro-1H-pyrrolizine clinical candidate licofelone (ML3000), which inhibits 5-lipoxygenase with an IC₅₀ in the sub-micromolar range (e.g., ~0.5 µM in human granulocytes) and served as the basis for phase III development [2]. The lack of 5-LOX inhibition in the unsubstituted 5-acetyl-3H-pyrrolizine establishes that the diaryl substitution pattern, not merely the pyrrolizine core, drives target engagement, making this compound a suitable negative-control scaffold or a starting point for structure-activity relationship (SAR) exploration.
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM (RBL-1 5-LOX) |
| Comparator Or Baseline | Licofelone (ML3000): IC₅₀ ~0.5 µM (human granulocyte 5-LOX) |
| Quantified Difference | >200-fold difference in potency (estimated lower bound) |
| Conditions | RBL-1 cell lysate 5-LOX assay (target compound); human granulocyte 5-LOX assay (licofelone) |
Why This Matters
Procurement for 5-LOX drug discovery programs should exclude this compound if target inhibition is sought, while SAR-driven projects may specifically select it as an inert scaffold for building in activity.
- [1] ChEMBL. (2025). Assay CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. EMBL-EBI. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 View Source
- [2] Laufer, S., et al. (2008). In vitro metabolism of 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] acetic acid (licofelone, ML3000), an inhibitor of cyclooxygenase-1 and -2 and 5-lipoxygenase. Drug Metabolism and Disposition, 36(7), 1337–1346. View Source
